molecular formula C6H14ClNO2S B2720856 3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride CAS No. 5553-29-7

3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride

Cat. No.: B2720856
CAS No.: 5553-29-7
M. Wt: 199.69
InChI Key: KKOABHQEKCTCJY-UHFFFAOYSA-N
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Description

3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride (CAS: 5553-29-7) is a sulfone-containing heterocyclic compound with the molecular formula C₆H₁₄ClNO₂S and a molecular weight of 199.70 g/mol . The molecule features a tetrahydrothiophene (thiolane) ring substituted with a methyl group and a methylamino group at the 3-position, along with two sulfonyl oxygen atoms. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

N,3-dimethyl-1,1-dioxothiolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-6(7-2)3-4-10(8,9)5-6;/h7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOABHQEKCTCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5553-29-7
Record name 3-methyl-3-(methylamino)-1lambda6-thiolane-1,1-dione hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride typically involves the reaction of tetrahydrothiophene with methylamine and subsequent oxidation to introduce the sulfone group . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperatures and pH levels to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Table 1: Key Structural and Physicochemical Differences
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Potential Applications
Target Compound (5553-29-7) C₆H₁₄ClNO₂S 199.70 3-methyl, 3-(methylamino) Pharmaceuticals, agrochemicals
N-Allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide HCl (329325-20-4) C₈H₁₆ClNO₂S 225.73 3-methyl, N-allyl (C₃H₅) Intermediate in organic synthesis
2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol HCl C₆H₁₄ClNO₃S 223.70 2-hydroxyethylamino Solubility-enhanced drug formulations
3-Aminotetrahydrothiophene 1,1-dioxide HCl (2795201) C₄H₁₀ClNO₂S 171.65 3-amino (no methyl group) Building block for bioactive molecules
[2-(1,1-Dioxidotetrahydro-3-thienyl)ethyl]amine HCl (1596-47-0) C₆H₁₄ClNO₂S 199.70 Ethylamine chain Neurological research (amine transporter studies)
Key Observations :
  • The hydroxyethyl group in the ethanol derivative increases hydrophilicity, likely improving aqueous solubility compared to the target compound. The ethylamine chain in [1596-47-0 offers flexibility for interactions with biological targets, contrasting with the rigid cyclic structure of the target compound.

Stereochemical and Functional Group Variations

  • Stereoisomers: (S)- and (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochlorides highlight the importance of chirality in biological activity. The target compound’s stereochemistry is unspecified, but enantiomeric purity could critically influence receptor binding or metabolic stability.

Environmental and Industrial Relevance

  • Sulfolane Derivatives :
    • Sulfolane (tetrahydrothiophene 1,1-dioxide), a neutral analogue , is widely used as an industrial solvent. The hydrochloride form of the target compound likely shares sulfolane’s thermal stability but offers enhanced solubility for pharmaceutical use.

Research and Application Gaps

  • Pharmacological Data: Limited evidence exists on the target compound’s bioactivity.

Biological Activity

3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride (CAS No. 5553-29-7) is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6_6H14_{14}ClNO2_2S
  • Molar Mass : 199.69 g/mol
  • Hazard Class : Irritant .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. This compound may exhibit activity through the modulation of neurotransmitter systems, particularly in the central nervous system (CNS). Its structure suggests potential interactions with receptors and enzymes involved in neurotransmission and metabolic pathways.

Antidepressant Activity

Research indicates that compounds similar to this compound may possess antidepressant properties. A study highlighted the effectiveness of related thiophene derivatives in enhancing serotonin levels and modulating dopamine pathways, which are crucial for mood regulation .

Antitumor Activity

Preliminary studies have suggested that this compound may exhibit antitumor activity. Similar thiophene derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways that promote cell survival and proliferation .

Study on Antidepressant Potential

In a controlled study involving animal models, administration of a related thiophene compound resulted in significant reductions in depressive-like behaviors. The results indicated an increase in serotonin levels and a decrease in norepinephrine reuptake, suggesting a dual mechanism of action that could be beneficial for treating depression .

Antitumor Efficacy Assessment

A series of experiments were conducted using human cancer cell lines (e.g., breast adenocarcinoma and glioblastoma). The results demonstrated that compounds structurally related to this compound exhibited cytotoxic effects at micromolar concentrations. The compounds triggered apoptosis through caspase activation and DNA fragmentation .

Research Findings Summary

Study Focus Findings Reference
Antidepressant ActivityIncreased serotonin levels; reduced depressive behaviors in animal models
Antitumor ActivityInduced apoptosis in cancer cell lines; effective at micromolar concentrations
Mechanism of ActionModulation of neurotransmitter systems; inhibition of survival pathways in cancer cells

Q & A

Q. 1.1. What are the recommended synthetic routes for 3-methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride?

The compound can be synthesized via nucleophilic substitution or condensation reactions involving tetrahydrothiophene 1,1-dioxide derivatives. For example, reacting tetrahydrothiophene-1,1-dioxide with methylamine derivatives in tetrahydrofuran (THF) under reflux, followed by purification via column chromatography, yields the target compound. Triethylamine is often used to neutralize HCl byproducts .

Q. 1.2. How should researchers characterize the crystalline structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen bonding patterns. Ensure high-resolution data collection (≤1.0 Å) to minimize errors in positional parameters .

Q. 1.3. What analytical techniques are critical for purity assessment?

  • HPLC-MS : Confirms molecular weight and detects impurities.
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies functional groups (e.g., methylamino protons at ~2.5 ppm).
  • Elemental analysis : Validates stoichiometry (C, H, N, S, Cl) .

Advanced Research Questions

Q. 2.1. How does the stereochemistry of the tetrahydrothiophene ring influence biological activity?

The sulfone group (1,1-dioxide) and methylamino substitution create a rigid, polar structure that enhances receptor binding. Computational docking studies (e.g., AutoDock Vina) paired with in vitro assays reveal that the 3-methyl-3-(methylamino) configuration optimizes interactions with CNS targets, explaining its psychotropic potential .

Q. 2.2. What methodologies resolve contradictions in reported pharmacological data (e.g., toxicity vs. efficacy)?

  • Dose-response studies : Use IC₅₀/EC₅₀ curves to differentiate therapeutic vs. toxic ranges.
  • Metabolite profiling : LC-MS/MS identifies reactive intermediates that may cause off-target effects.
  • Species-specific assays : Compare rodent vs. human cell lines to address interspecies variability .

Q. 2.3. How can environmental persistence of this compound be quantified in wetland ecosystems?

  • Solid-phase extraction (SPE) : Preconcentrate samples from groundwater or soil.
  • GC-MS or LC-HRMS : Detect sulfolane derivatives (e.g., sulfolane 1,1-dioxide) at sub-ppb levels.
  • Isotopic labeling : Use deuterated analogs (e.g., tetrahydrothiophene-d₄) to track biodegradation pathways .

Q. 2.4. What strategies improve yield in multi-step syntheses involving this compound?

  • Microwave-assisted synthesis : Reduces reaction time for condensation steps (e.g., 30 minutes vs. 72 hours).
  • Flow chemistry : Minimizes side reactions during exothermic steps.
  • Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal purity .

Methodological Considerations for Data Interpretation

Q. 3.1. How should researchers address discrepancies in crystallographic data?

  • Twinned crystals : Use SHELXD for structure solution and refine with twin laws.
  • Disorder modeling : Apply PART instructions in SHELXL to resolve overlapping atoms.
  • Validation tools : Check R-factors (<5%) and ADDSYM in PLATON to confirm space group accuracy .

Q. 3.2. What statistical approaches validate structure-activity relationship (SAR) models?

  • Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity.
  • Cross-validation : Use leave-one-out (LOO) or k-fold methods to test model robustness.
  • QSAR software : MOE or Schrödinger Suite predicts novel analogs with improved efficacy .

Safety and Handling

Q. 4.1. What precautions are essential for handling this hydrochloride salt?

  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors.
  • PPE : Nitrile gloves and goggles prevent dermal/ocular exposure.
  • Storage : Keep in desiccators at 4°C to prevent hygroscopic degradation .

Emerging Research Directions

Q. 5.1. Can this compound serve as a precursor for radiopharmaceuticals?

Yes. Introduce ¹⁸F or ¹¹C isotopes via nucleophilic substitution for PET imaging. For example, replace the methylamino group with [¹¹C]-methyl iodide under basic conditions .

Q. 5.2. What advanced spectroscopic techniques probe its interaction with biomembranes?

  • Solid-state NMR : Reveals lipid bilayer penetration depth.
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics with membrane receptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.